molecular formula C18H14Hg B14297636 ([1,1'-Biphenyl]-4-yl)(phenyl)mercury CAS No. 112931-09-6

([1,1'-Biphenyl]-4-yl)(phenyl)mercury

Cat. No.: B14297636
CAS No.: 112931-09-6
M. Wt: 430.9 g/mol
InChI Key: LQZZULDCUWEMTN-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-4-yl)(phenyl)mercury: is an organomercury compound characterized by the presence of a mercury atom bonded to a biphenyl group and a phenyl group. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury typically involves the reaction of mercuric acetate with biphenyl and phenylmagnesium bromide . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an organic solvent like tetrahydrofuran (THF) or diethyl ether . After the reaction is complete, the product is purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and solvent flow. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-4-yl)(phenyl)mercury: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction can be achieved using reducing agents such as or .

    Substitution: The mercury atom can be substituted with other groups using nucleophilic reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of and .

    Reduction: Formation of and .

    Substitution: Formation of and .

Scientific Research Applications

([1,1’-Biphenyl]-4-yl)(phenyl)mercury: has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential use in the development of mercury-based drugs and diagnostic agents.

    Industry: Utilized in the production of materials with unique electrical and optical properties.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with nucleic acids , affecting DNA and RNA synthesis. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmercuric acetate
  • Biphenylmercuric chloride
  • Diphenylmercury

Uniqueness

([1,1’-Biphenyl]-4-yl)(phenyl)mercury: is unique due to its specific structure, which combines the properties of both biphenyl and phenyl groups. This combination results in distinct chemical reactivity and biological activity compared to other organomercury compounds.

Properties

CAS No.

112931-09-6

Molecular Formula

C18H14Hg

Molecular Weight

430.9 g/mol

IUPAC Name

phenyl-(4-phenylphenyl)mercury

InChI

InChI=1S/C12H9.C6H5.Hg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1,3-10H;1-5H;

InChI Key

LQZZULDCUWEMTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Hg]C3=CC=CC=C3

Origin of Product

United States

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